molecular formula C22H24N6O B10935501 1-benzyl-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10935501
M. Wt: 388.5 g/mol
InChI Key: AYHZOOVVLPXUDA-UHFFFAOYSA-N
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Description

1-BENZYL-N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 1-BENZYL-N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-BENZYL-N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-BENZYL-N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-BENZYL-N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

1-benzyl-N-(1-ethyl-3-methylpyrazol-4-yl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H24N6O/c1-5-27-13-19(15(3)25-27)24-22(29)18-11-14(2)23-21-20(18)16(4)26-28(21)12-17-9-7-6-8-10-17/h6-11,13H,5,12H2,1-4H3,(H,24,29)

InChI Key

AYHZOOVVLPXUDA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)CC4=CC=CC=C4)C

Origin of Product

United States

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